![molecular formula C18H31N3O6 B2611185 4-trans-[Bis(t-butyloxycarbonyl)-guanidino]cyclohexane carboxylic acid CAS No. 1263045-22-2](/img/structure/B2611185.png)
4-trans-[Bis(t-butyloxycarbonyl)-guanidino]cyclohexane carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-trans-[Bis(t-butyloxycarbonyl)-guanidino]cyclohexane carboxylic acid” is a chemical compound with immense potential in scientific research. Its versatile properties enable applications in drug discovery, protein engineering, and understanding biological processes. The compound has a molecular weight of 385.46 .
Synthesis Analysis
The synthesis method of “4-trans-[Bis(t-butyloxycarbonyl)-guanidino]cyclohexane carboxylic acid” involves several steps . The process starts with the synthesis of trans-4-tert-butylsulfinamide cyclohexane carboxylate, followed by deprotection and amino protection steps . The reaction condition is mild, the operation is simple and convenient, the yield is high, and the industrial production is easy .Molecular Structure Analysis
The tert-butyloxycarbonyl (Boc) group is used as a protecting group for amines in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .Chemical Reactions Analysis
The tert-butyloxycarbonyl (Boc) group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Aplicaciones Científicas De Investigación
- Carboxylic acid-functionalized compounds like this one can serve as photosensitizers in PDT. PDT is a non-invasive cancer treatment that involves activating photosensitizing agents with light to generate reactive oxygen species, leading to tumor cell destruction. The carboxylic acid group allows for efficient anchoring onto nanoparticles, enhancing their effectiveness in PDT .
- The carboxylic acid moiety provides a convenient handle for conjugation with other molecules. Researchers have explored using this compound as a building block for drug delivery systems. By attaching therapeutic agents to the carboxylic acid group, it becomes possible to target specific tissues or cells .
- The guanidino group in this compound makes it valuable in peptide chemistry. It can be used as a protecting group for amino acids during peptide synthesis. Additionally, the carboxylic acid functionality allows for peptide conjugation and modification .
- The density functional theory (DFT) studies mentioned in the research indicate that once anchored onto titanium dioxide (TiO~2~) nanoparticles, this compound could serve as a sensitizer for DSSCs. DSSCs are promising solar cell devices that use dye molecules to capture sunlight and convert it into electricity .
- Researchers have employed a 4-tert-butylbenzyl derivatization strategy for analyzing carboxylic acids by GC-MS. By converting carboxylic acids into their 4-tert-butylbenzyl esters, they enhance detectability and improve chromatographic separation .
- The compound’s carboxylic acid group can undergo various transformations. For instance, it can be converted to a protected amine, which is useful in organic synthesis. By circumventing the need for hydroxamic acid, this compound streamlines certain chemical reactions .
Photodynamic Therapy (PDT) Sensitizers
Drug Delivery Systems
Organic Synthesis and Peptide Chemistry
Materials Science: Sensitizers for Dye-Sensitized Solar Cells (DSSCs)
Analytical Chemistry: Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)
Chemical Transformations: Rearrangements and Functional Group Conversion
Propiedades
IUPAC Name |
4-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N3O6/c1-17(2,3)26-15(24)20-14(21-16(25)27-18(4,5)6)19-12-9-7-11(8-10-12)13(22)23/h11-12H,7-10H2,1-6H3,(H,22,23)(H2,19,20,21,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQUNZZZNJUCWCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NC1CCC(CC1)C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-trans-[Bis(t-butyloxycarbonyl)-guanidino]cyclohexane carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyano-N-[5-(morpholine-4-sulfonyl)-2-(pyrrolidin-1-yl)phenyl]-3-phenylprop-2-enamide](/img/structure/B2611103.png)

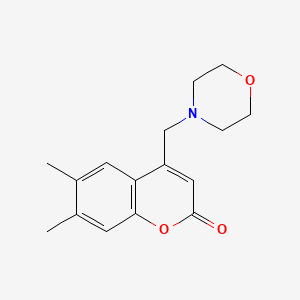
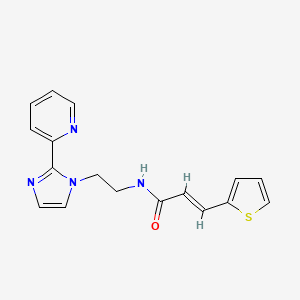
![1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propan-1-one](/img/structure/B2611108.png)
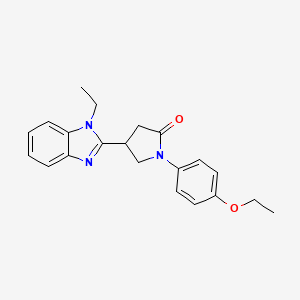

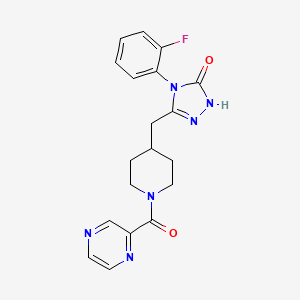
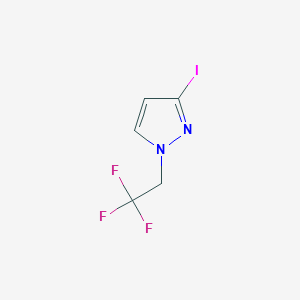
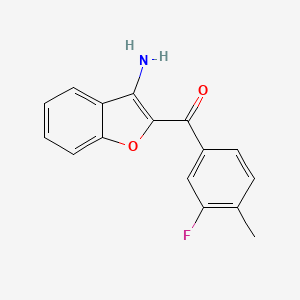
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2611118.png)
![N-(4-chlorobenzyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2611119.png)
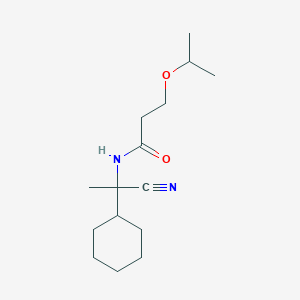
![[2,3'-Bipyridin]-6-ylmethanol](/img/structure/B2611124.png)